molecular formula C13H13N3O2 B1438210 4-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazol-5-amine CAS No. 1312617-86-9

4-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazol-5-amine

Cat. No. B1438210
M. Wt: 243.26 g/mol
InChI Key: YJAIWDOJDAVHED-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, hybridization states, and any resonance structures. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used for this purpose.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants and products, the reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, polarity, and spectral properties.


Scientific Research Applications

Polymer Modification and Medical Applications

Amine compounds, including pyrazole derivatives, have been used in modifying poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels via radiation-induced processes. These modifications enhance the thermal stability and biological activities of the polymers, making them suitable for medical applications, particularly as antibacterial and antifungal agents (Aly & El-Mohdy, 2015).

Antimicrobial Agents

Several pyrazole derivatives, including those similar to 4-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazol-5-amine, have been synthesized and found to possess potent antimicrobial activities. These compounds demonstrate significant efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential in developing new antimicrobial agents (Raju et al., 2010).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel pyrazole derivatives, including those with benzodioxol moieties, have been a focus of research. These studies often involve exploring different synthesis methods and analyzing the resulting compounds using techniques like NMR, IR, and UV spectral analysis. This research is critical for developing new compounds with potential pharmaceutical applications (Idrees, Kola, & Siddiqui, 2019).

Crystallographic Studies

Crystallographic analysis of pyrazole derivatives, including those with benzodioxol components, has provided insights into their molecular structures. Such studies reveal details like the orientation of pyrazole ring amine and dioxole substituents and their conformation, which are essential for understanding the compound's properties and potential applications (Gajera et al., 2013).

Heterocyclic Chemistry

Research in heterocyclic chemistry often involves the synthesis of novel pyrazole derivatives. These studies aim to develop new compounds that could have significant biomedical applications, such as potential anticancer or antimicrobial agents. The synthesis process often involves multiple steps and different reagents to create complex heterocyclic structures (El‐Mekabaty, Mesbah, & Fadda, 2017).

Anticancer Research

Some pyrazole derivatives have shown promise as anticancer agents. Studies have synthesized and tested various pyrazole-based compounds, evaluating their effectiveness against specific cancer cell lines. These studies contribute to the ongoing search for new anticancer drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.


Future Directions

This could involve potential applications of the compound, areas of research that could be pursued, and any improvements that could be made to its synthesis.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-5-cyclopropyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c14-13-11(12(15-16-13)7-1-2-7)8-3-4-9-10(5-8)18-6-17-9/h3-5,7H,1-2,6H2,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAIWDOJDAVHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2)N)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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